Amsacrine Hydrochloride

Description

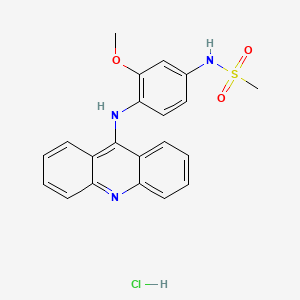

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDISRLXRMMTXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037186 | |

| Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54301-15-4 | |

| Record name | Amsacrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54301-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Amsacrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054301154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Amsa hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amsacrine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMSACRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HX4K4CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

a-AMSA as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a-AMSA (amsacrine), a potent DNA intercalating agent and topoisomerase II poison. It covers the core mechanism of action, quantitative data on its activity, detailed experimental protocols for key assays, and a discussion of its structure-activity relationship. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action

a-AMSA is a synthetic aminoacridine derivative that exerts its cytotoxic effects primarily through its interaction with DNA and the nuclear enzyme topoisomerase II.[1][2] Its planar acridine ring intercalates between DNA base pairs, while the anilino side chain is thought to interact with topoisomerase II.[3] This dual interaction is crucial for its anticancer activity.

The primary mechanism of cell killing by a-AMSA involves the stabilization of the topoisomerase II-DNA cleavage complex.[2][3] Topoisomerase II is an essential enzyme that modulates DNA topology by creating transient double-strand breaks to allow for strand passage, which is critical for processes like DNA replication, transcription, and chromosome segregation. a-AMSA traps this intermediate, leading to an accumulation of protein-linked DNA double-strand breaks. These persistent breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cell death.[4]

The intercalation of the acridine moiety into DNA is a key initial step, which then facilitates the interaction of the anilino side chain with topoisomerase II, poisoning the enzyme's religation activity.[3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and equilibrium studies of the interaction of amsacrine and anilino ring-substituted analogues with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Amsacrine Hydrochloride as a Topoisomerase II Poison: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsacrine hydrochloride (m-AMSA) is a synthetic aminoacridine derivative with significant antineoplastic activity.[1][2][3] It is primarily utilized in the treatment of various hematological malignancies, including acute lymphoblastic leukemia and acute myeloid leukemia.[1][4] Historically, amsacrine was the first compound demonstrated to function as a topoisomerase II poison, making it a cornerstone for research into this class of anticancer agents.[2][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying amsacrine's function as a topoisomerase II poison, its cellular consequences, and the experimental methodologies used for its characterization.

Mechanism of Action: A Dual Approach

Amsacrine exerts its cytotoxic effects through a multifaceted mechanism that involves both direct interaction with DNA and the poisoning of topoisomerase II, a critical enzyme in DNA replication and maintenance.[1][7]

DNA Intercalation

The planar acridine ring system of amsacrine allows it to intercalate between the base pairs of the DNA double helix.[1][3] This insertion distorts the normal structure of DNA, interfering with the processes of DNA replication and transcription.[1][3] However, studies comparing amsacrine with its structural isomer, o-AMSA, which is a stronger intercalator but a weaker topoisomerase II poison, have demonstrated that intercalation alone is not the primary determinant of its cytotoxic activity.[2][6][8] Instead, DNA intercalation is believed to primarily enhance the affinity of amsacrine for the topoisomerase II-DNA complex.[2][5]

Topoisomerase II Poisoning

The principal mechanism of amsacrine's anticancer activity is the poisoning of topoisomerase II.[1][7] Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks, allowing for the passage of another DNA strand through the break, and then religating the broken strands.[1] Amsacrine stabilizes the covalent intermediate of this reaction, known as the cleavage complex, where topoisomerase II is covalently bound to the 5' ends of the DNA.[1][7] By inhibiting the religation step, amsacrine leads to an accumulation of protein-linked DNA double-strand breaks.[1][5][7] These persistent breaks are highly cytotoxic and trigger downstream cellular responses, ultimately leading to apoptotic cell death.[1][7] The cytotoxicity of amsacrine is most pronounced during the S phase of the cell cycle, when topoisomerase II levels are at their maximum.[2]

Cellular Consequences of Topoisomerase II Poisoning

The accumulation of double-strand breaks induced by amsacrine triggers a cascade of cellular responses, primarily the DNA damage response (DDR) and subsequent activation of apoptotic pathways.

DNA Damage Response

The presence of double-strand breaks activates sensor proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. While the direct role of ATM and ATR (ATM and Rad3-related) in the amsacrine-induced DDR is a broader concept in DNA damage signaling, their involvement is a logical consequence of the drug's mechanism.

Amsacrine-Induced Apoptosis Signaling Pathway

Recent studies in human leukemia U937 cells have elucidated a specific signaling pathway for amsacrine-induced apoptosis. This pathway involves the modulation of key survival and death-regulating proteins:

-

Inhibition of Pro-Survival Signals: Amsacrine leads to the degradation of AKT and the inactivation of ERK.[1]

-

Destabilization of MCL1: The inhibition of AKT and ERK signaling results in the destabilization of the anti-apoptotic protein MCL1. AKT degradation promotes GSK3β-mediated degradation of MCL1, while ERK inactivation prevents Pin1 from stabilizing MCL1.[1]

-

Mitochondrial Depolarization: The downregulation of MCL1 leads to mitochondrial membrane depolarization.[1]

-

Caspase Activation: This is followed by the release of cytochrome c from the mitochondria, which activates caspase-9, and subsequently the executioner caspase-3, culminating in apoptosis.[1]

Quantitative Data

The following tables summarize key quantitative data related to the activity of amsacrine.

Table 1: In Vitro Activity of Amsacrine and its Analogs

| Compound | Target | Assay | Result | Reference |

| m-AMSA | Human Topoisomerase IIα/β | DNA Cleavage Assay | ~7-8 fold enhancement of DNA cleavage | [5] |

| o-AMSA | Human Topoisomerase IIα/β | DNA Cleavage Assay | Almost no enhancement of DNA cleavage | [5] |

| m-AMSA head group | Human Topoisomerase IIα | DNA Cleavage Assay | Enhanced DNA cleavage with 100-fold lower affinity than m-AMSA | [5] |

Table 2: Cellular Resistance to Amsacrine

| Cell Line | Parent Cell Line | Resistance Mechanism | Fold Resistance to m-AMSA | Reference |

| HL-60/AMSA | HL-60 | Drug-resistant form of Topoisomerase II | 100-fold | [9] |

| CEM/VM-1 | CCRF-CEM | Altered Topoisomerase II | 8.6-fold | [10] |

Experimental Protocols

Plasmid DNA Cleavage Assay

This assay is used to determine the ability of amsacrine to stabilize the topoisomerase II-DNA cleavage complex, resulting in the conversion of supercoiled plasmid DNA to linear DNA.

Materials:

-

Human topoisomerase IIα or IIβ

-

Negatively supercoiled pBR322 plasmid DNA

-

DNA cleavage buffer (10 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 2.5% glycerol)

-

Amsacrine stock solution (in DMSO)

-

5% SDS solution

-

250 mM EDTA, pH 8.0

-

Proteinase K (0.8 mg/mL)

-

Agarose gel loading buffer

-

1% Agarose gel containing ethidium bromide

-

TAE or TBE buffer

Procedure:

-

Prepare reaction mixtures in a total volume of 20 µL containing DNA cleavage buffer, 10 nM supercoiled pBR322 DNA, and 220 nM human topoisomerase IIα or IIβ.

-

Add amsacrine to the desired final concentration. Include a no-drug control.

-

Incubate the reactions at 37°C for 6 minutes.

-

Stop the reaction and trap the cleavage complexes by adding 2 µL of 5% SDS, followed by 2 µL of 250 mM EDTA.

-

To digest the protein, add 2 µL of 0.8 mg/mL proteinase K and incubate at 45°C for 30 minutes.

-

Add 2 µL of agarose gel loading buffer to each sample.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis in TAE or TBE buffer.

-

Visualize the DNA bands under UV light. The conversion of supercoiled DNA to linear DNA indicates topoisomerase II-mediated cleavage.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with amsacrine.

Materials:

-

Leukemia cell line (e.g., U937)

-

Complete culture medium

-

Amsacrine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

-

Treat the cells with various concentrations of amsacrine for a specified time period (e.g., 4, 24, 48 hours). Include untreated control wells.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of cells undergoing apoptosis after amsacrine treatment.

Materials:

-

Amsacrine-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with amsacrine.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion

This compound remains a significant compound in the study of topoisomerase II-targeted cancer chemotherapy. Its dual mechanism of DNA intercalation and enzyme poisoning, leading to the accumulation of cytotoxic double-strand breaks, provides a clear rationale for its clinical efficacy in hematological malignancies. The elucidation of its downstream apoptotic signaling pathways offers further insights into its mode of action and potential avenues for combination therapies. The experimental protocols detailed herein provide a foundation for the continued investigation of amsacrine and the development of novel topoisomerase II inhibitors.

References

- 1. Amsacrine-induced apoptosis of human leukemia U937 cells is mediated by the inhibition of AKT- and ERK-induced stabilization of MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Amsacrine - Wikipedia [en.wikipedia.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of Amsacrine: A Technical Guide to a New Generation of Topoisomerase II Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsacrine (m-AMSA), a synthetic 9-anilinoacridine derivative, is a clinically utilized antineoplastic agent, particularly in the treatment of acute leukemias.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. Amsacrine intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks and subsequent apoptosis.[2] Despite its efficacy, the clinical use of amsacrine is hampered by issues of drug resistance and a limited spectrum of activity against solid tumors.[3] This has spurred extensive research into the development of structural analogues with improved pharmacological profiles. This technical guide provides an in-depth overview of the structure-activity relationships of various amsacrine analogues, detailing their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Core Structure and Modifications

The amsacrine molecule consists of a planar tricyclic acridine ring responsible for DNA intercalation and a 9-anilino side chain that interacts with topoisomerase II. Modifications to both these moieties have been explored to enhance efficacy, overcome resistance, and broaden the anticancer activity.

Data Presentation: Quantitative Activity of Amsacrine Analogues

The following tables summarize the in vitro cytotoxicity and topoisomerase II inhibitory activity of amsacrine and its key structural analogues.

Table 1: Cytotoxicity of Amsacrine and its Analogues in Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Amsacrine (m-AMSA) | L1210 Leukemia | >P388>LLAK>LLTC | [4] |

| Jurkat Leukemia | Intermediate | [4] | |

| U937 Histiocytic Lymphoma | Intermediate | [4] | |

| SW620 Colon Carcinoma | Resistant | [4] | |

| Human Bone Marrow CFU-GM | ~0.4 | [4] | |

| Mouse Bone Marrow CFU-GM | ~0.4 | [4] | |

| HT1376 Bladder Cancer | 0.190 ± 0.027 | [5] | |

| RT112 Bladder Cancer | 0.046 ± 0.004 | [5] | |

| RT4 Bladder Cancer | 0.023 ± 0.003 | [5] | |

| 833K Testis Cancer | 0.012 ± 0.002 | [5] | |

| Susa Testis Cancer | 0.005 ± 0.0004 | [5] | |

| GH Testis Cancer | 0.012 ± 0.0015 | [5] | |

| CI-921 | Human Bone Marrow CFU-GM | ~0.4 | [4] |

| Mouse Bone Marrow CFU-GM | ~0.4 | [4] | |

| L1210 Leukemia | More selective than Amsacrine | [4] | |

| Jurkat Leukemia | More selective than Amsacrine | [4] | |

| U937 Histiocytic Lymphoma | More selective than Amsacrine | [4] | |

| 1'-methylcarbamate derivative | HL-60 Leukemia (amsacrine-sensitive) | More active than Amsacrine | [3] |

| HL-60/AMSA (amsacrine-resistant) | Ineffective | [3] | |

| 1'-benzenesulfonamide derivative | HL-60 Leukemia (amsacrine-sensitive) | More active than Amsacrine | [3] |

| HL-60/AMSA (amsacrine-resistant) | Ineffective | [3] |

Table 2: Topoisomerase II Inhibition and DNA Intercalation of Amsacrine Analogues

| Compound | Assay | Endpoint | Value | Reference(s) |

| Amsacrine (m-AMSA) | Topo IIα-mediated DNA cleavage | Fold enhancement | ~7-8 | [1] |

| Topo IIβ-mediated DNA cleavage | Fold enhancement | ~7-8 | [1] | |

| DNA Intercalation (unwinding) | Helix unwinding angle | - | [6] | |

| DNA Intercalation (binding) | Association constant (K) | Weakest among tested analogues | [6] | |

| o-AMSA | Topo IIα/β-mediated DNA cleavage | Fold enhancement | ~0 | [1] |

| AMSA (no methoxy) | Topo IIα/β-mediated DNA cleavage | Fold enhancement | Intermediate | [1] |

| Aniline mustard analogues (Type A & B) | DNA Alkylation | Site | N7 of guanines | [7] |

| DNA Crosslinking | Activity | Yes | [7] | |

| Acridine–thiosemicarbazone derivatives (DL-01, DL-07, DL-08) | Topo IIα Inhibition | % Inhibition at 100 µM | 74-79% | [8] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cells in culture

-

96-well plates

-

Test compounds (Amsacrine analogues)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the amsacrine analogues and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its ability to decatenate kinetoplast DNA (kDNA).

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 50 mM MgCl2, 1 M KCl, 1 mM EDTA, and 25% glycerol)

-

ATP solution

-

Test compounds (Amsacrine analogues)

-

Stop solution (e.g., 1% SDS, 50 mM EDTA)

-

Proteinase K

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Set up reaction mixtures containing the 10x topoisomerase II reaction buffer, kDNA, and ATP.

-

Add the amsacrine analogues at various concentrations to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (vehicle).

-

Initiate the reaction by adding purified topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution followed by proteinase K to digest the enzyme.

-

Load the samples onto an agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the catenated and decatenated DNA. Catenated kDNA is unable to enter the gel, while decatenated, circular DNA migrates as a distinct band.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the control.

DNA Intercalation Assay (Topoisomerase I-based Unwinding Assay)

This assay assesses the ability of a compound to intercalate into DNA by measuring the unwinding of supercoiled plasmid DNA mediated by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified topoisomerase I

-

10x Topoisomerase I reaction buffer

-

Test compounds (Amsacrine analogues)

-

Stop solution (e.g., 1% SDS, 50 mM EDTA)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Set up reaction mixtures containing supercoiled plasmid DNA and 10x topoisomerase I reaction buffer.

-

Add the amsacrine analogues at various concentrations.

-

Initiate the reaction by adding topoisomerase I.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes). During this time, topoisomerase I will relax the supercoiled DNA. Intercalating agents will alter the topology of the DNA, affecting the relaxation process.

-

Terminate the reactions by adding the stop solution.

-

Load the samples onto an agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualize the DNA bands under UV light. The degree of DNA unwinding caused by the intercalating analogue can be determined by the shift in the distribution of topoisomers compared to the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Amsacrine-induced apoptotic signaling pathway in U937 cells.

References

- 1. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I trial of the amsacrine analogue 9-[( 2-methoxy-4-[(methylsulfonyl)amino]-phenyl]amino)-N,5-dimethyl-4- acridinecarboxamide (CI-921) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Kinetic and equilibrium studies of the interaction of amsacrine and anilino ring-substituted analogues with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aniline mustard analogues of the DNA-intercalating agent amsacrine: DNA interaction and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Topoisomerase II Inhibitor: Early Clinical Investigations of Amsacrine in Hematological Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amsacrine (m-AMSA), a synthetic aminoacridine derivative, emerged in the late 1970s and early 1980s as a promising chemotherapeutic agent for the treatment of hematological malignancies, particularly acute leukemias. Its novel mechanism of action, targeting the critical nuclear enzyme topoisomerase II, set it apart from existing therapies and offered hope for patients with refractory or relapsed disease. This technical guide provides a comprehensive overview of the early clinical studies that defined the initial efficacy, safety, and mechanistic understanding of Amsacrine, with a focus on its application in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

Amsacrine exerts its cytotoxic effects through a dual mechanism of action. It functions as a DNA intercalator, inserting itself between base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.[1] More critically, Amsacrine acts as a topoisomerase II "poison."[2] Topoisomerase II is an essential enzyme that transiently creates and reseals double-strand breaks in DNA to resolve topological problems during replication and transcription. Amsacrine stabilizes the covalent intermediate of this reaction, the "cleavable complex," in which topoisomerase II is covalently bound to the 5' termini of the DNA.[1] This prevents the re-ligation of the DNA strands, leading to an accumulation of protein-linked DNA double-strand breaks and ultimately triggering apoptosis.[1]

The following diagram illustrates the signaling pathway of Amsacrine's cytotoxic action:

Early Clinical Efficacy in Acute Leukemias

Initial clinical trials of Amsacrine focused on patients with relapsed or refractory acute leukemias, a population with grim prognoses at the time. These studies were crucial in establishing the drug's activity and defining its therapeutic window.

Monotherapy Trials

As a single agent, Amsacrine demonstrated notable activity in heavily pretreated patients.

| Study (Year) | Malignancy | Patient Population | No. of Patients | Dosage Regimen | Complete Remission (CR) | Partial Remission (PR) |

| Griffin et al. | Acute Leukemia | Heavily pretreated, relapsed | 31 | 120 mg/m²/day x 5 days | 0 (0%) | 1 (3%) |

| Pediatric Oncology Group | ALL | Advanced, relapsed | 67 | 120 mg/m²/day x 5 days or 60 mg/m²/day x 10 days | Not specified | 25-28% (combined CR+PR) |

| Pediatric Oncology Group | ANLL | Advanced, relapsed | 29 | 120 mg/m²/day x 5 days | Not specified | 25.9% (combined CR+PR) |

Data compiled from Griffin et al. and a Pediatric Oncology Group study.

While monotherapy showed some efficacy, the responses were often of short duration, highlighting the need for combination therapies.[3]

Combination Therapy Trials

The combination of Amsacrine with other cytotoxic agents, particularly cytarabine (Ara-C), significantly improved response rates.

| Study (Year) | Malignancy | Patient Population | No. of Patients | Treatment Regimen | Complete Remission (CR) |

| Arlin et al. | Relapsed AML | Relapsed | 20 | Amsacrine (200 mg/m²/day x 3 days) + High-Dose Cytarabine (3 g/m² daily x 5 days) | 60% |

| Arlin et al. | Primary Refractory AML | Primary Refractory | 7 | Amsacrine (200 mg/m²/day x 3 days) + High-Dose Cytarabine (3 g/m² daily x 5 days) | 28.6% |

| Arlin et al. | Relapsed ALL | Relapsed | 12 | Amsacrine (200 mg/m²/day x 3 days) + High-Dose Cytarabine (3 g/m² daily x 5 days) | 66.7% |

| Weick et al. | AML (unsuitable for anthracyclines) | Not eligible for anthracyclines | 48 | Amsacrine + Conventional or High-Dose Cytarabine | 39.6% |

| Pediatric Oncology Group | Childhood AML (refractory) | Induction-resistant | 41 | Amsacrine (100 mg/m²/day x 5 days) + Etoposide (200 mg/m²/day x 3 days) +/- Azacitidine | 18% (2-drug) vs 53% (3-drug) |

| Pediatric Oncology Group | Childhood AML (relapsed) | Relapsed | 126 | Amsacrine (100 mg/m²/day x 5 days) + Etoposide (200 mg/m²/day x 3 days) +/- Azacitidine | 31% (2-drug) vs 35% (3-drug) |

Data compiled from studies by Arlin et al., Weick et al., and the Pediatric Oncology Group.[2][4][5]

These combination regimens, particularly with high-dose cytarabine, demonstrated substantial efficacy in achieving remission in a challenging patient population.

Experimental Protocols

The elucidation of Amsacrine's mechanism of action relied on several key in vitro assays.

Topoisomerase I-Mediated DNA Relaxation Assay

This assay is used to determine if a compound intercalates into DNA.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. DNA intercalators inhibit this process by altering the DNA's helical structure. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, the test compound (Amsacrine), and purified topoisomerase I enzyme.[6][7]

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[6][7]

-

Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide) and perform electrophoresis.[6][7]

-

Visualization: Visualize the DNA bands under UV light. Amsacrine's intercalating activity is demonstrated by the inhibition of DNA relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.[6][7]

DNA Cleavage Assay

This assay directly assesses the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex.

Principle: Topoisomerase II inhibitors like Amsacrine trap the enzyme in a covalent complex with DNA, leading to an increase in linear DNA from a circular plasmid substrate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase II, reaction buffer (with ATP and MgCl2), and varying concentrations of Amsacrine.[8]

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow the formation of the cleavable complex.[8]

-

Enzyme Denaturation: Stop the reaction and trap the covalent complex by adding SDS and a protease (e.g., proteinase K).[8]

-

Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

-

Analysis: The presence of a band corresponding to linear DNA indicates that Amsacrine has stabilized the topoisomerase II-DNA covalent complex, leading to double-strand breaks.

The following diagram illustrates a typical workflow for a clinical trial investigating a new chemotherapeutic agent like Amsacrine.

Toxicity and Adverse Effects

The primary dose-limiting toxicity of Amsacrine observed in early trials was myelosuppression, affecting all hematopoietic lineages.[9] Other common adverse effects included nausea, vomiting, mucositis, and alopecia. Cardiotoxicity, including arrhythmias, was also reported, particularly in patients with pre-existing cardiac conditions or electrolyte imbalances.[5]

Conclusion

The early clinical studies of Amsacrine were instrumental in establishing its role as an important therapeutic option for patients with acute hematological malignancies, particularly those with relapsed or refractory disease. These foundational trials not only demonstrated its clinical utility, especially in combination with cytarabine, but also provided crucial insights into its mechanism of action as a topoisomerase II poison. While newer targeted therapies have since emerged, the story of Amsacrine's development remains a cornerstone in the history of chemotherapy for leukemia and a testament to the importance of understanding the fundamental cellular processes of cancer.

References

- 1. Reduced formation of protein-associated DNA strand breaks in Chinese hamster cells resistant to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Evaluation of AMSA in children with acute leukemia. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. Amsacrine in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Amsacrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis pathway for Amsacrine Hydrochloride (m-AMSA), a potent antineoplastic agent. This document details the multi-step synthesis of the key intermediates and their final condensation to yield Amsacrine, presented with detailed experimental protocols compiled from established literature. Quantitative data is summarized for clarity, and reaction pathways are visualized to facilitate understanding.

Introduction

Amsacrine is an aminoacridine derivative that functions as a topoisomerase II inhibitor, leading to its use in the treatment of various cancers, particularly acute lymphoblastic leukemia.[1] The synthesis of Amsacrine, first reported by Cain and colleagues in 1977, involves the coupling of a substituted aniline side chain with a 9-chloroacridine core. This guide will delineate the synthetic routes to these crucial precursors and their final assembly into this compound.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Acridine Core: Preparation of 9-chloroacridine.

-

Synthesis of the Sulfonamide Side Chain: Preparation of 4'-amino-3'-methoxyphenyl-methanesulfonamide.

-

Final Condensation and Salt Formation: Reaction of the two intermediates to form Amsacrine, followed by conversion to its hydrochloride salt.

The overall synthetic scheme is depicted below.

Figure 1: Overall synthetic pathway of this compound.

Experimental Protocols

Synthesis of 9-Chloroacridine (2)

The synthesis of the 9-chloroacridine core is a two-step process starting from o-chlorobenzoic acid and aniline.

Figure 2: Workflow for the synthesis of 9-Chloroacridine.

Step 1: Synthesis of N-Phenylanthranilic Acid (1)

-

Reaction: A mixture of o-chlorobenzoic acid (0.038 moles), aniline (0.038 moles), copper powder (0.12 g), and dry potassium carbonate (6 g) in 40 mL of isoamyl alcohol is refluxed for 6 to 8 hours.[2]

-

Work-up: The isoamyl alcohol is removed by steam distillation. The remaining mixture is poured into 500 mL of hot water and filtered. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the product.[2]

-

Purification: The crude product is dissolved in aqueous sodium hydroxide, treated with activated charcoal, and filtered. The filtrate is acidified with concentrated hydrochloric acid to yield the purified N-phenylanthranilic acid, which is then washed with hot water and recrystallized from aqueous methanol.[2]

Step 2: Synthesis of 9-Chloroacridine (2)

-

Reaction: N-phenylanthranilic acid (5 g, 0.023 mol) is reacted with phosphorus oxychloride (16 mL, 0.176 mol). The mixture is refluxed until the reaction is complete.[3]

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried.

-

Purification: The crude 9-chloroacridine can be purified by recrystallization from alcohol.[3]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| N-Phenylanthranilic Acid | C₁₃H₁₁NO₂ | 213.23 | 85 | 182 |

| 9-Chloroacridine | C₁₃H₈ClN | 213.67 | 85 | 117-118 |

Table 1: Physical and chemical data for the 9-chloroacridine synthesis intermediates.[2][3]

Synthesis of 4'-Amino-3'-methoxyphenyl-methanesulfonamide (III)

The sulfonamide side chain is synthesized from 4-nitro-m-anisidine in a two-step process involving sulfonylation and subsequent reduction.

Figure 3: Workflow for the synthesis of the sulfonamide side chain.

Step 1: Synthesis of N-(3-methoxy-4-nitrophenyl)methanesulfonamide (II)

-

Reaction: 4-Nitro-m-anisidine (I) is dissolved in pyridine, and methanesulfonyl chloride is added dropwise while maintaining a controlled temperature. The mixture is stirred until the reaction is complete.

-

Work-up: The reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 4-Amino-N-(3-methoxyphenyl)methanesulfonamide (III)

-

Reaction (Method A - Iron/HCl): The nitro compound (II) is reduced using iron powder in the presence of aqueous hydrochloric acid.[4]

-

Reaction (Method B - Hydrazine Hydrate): In a flask, add sodium hydroxide (3.5g) and water (70g) and stir to dissolve. Add hydrazine hydrate 80% (4g) and N-(3-methoxy-4-nitrophenyl)methanesulfonamide (11.5g). Heat to 70°C and stir for 8 hours.

-

Work-up (Method B): The reaction mixture is filtered, and the filter cake is washed with water. The product is then dried under vacuum at 60°C.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| N-(3-methoxy-4-nitrophenyl)methanesulfonamide | C₈H₁₀N₂O₅S | 246.24 | - |

| 4-Amino-N-(3-methoxyphenyl)methanesulfonamide | C₈H₁₂N₂O₃S | 216.26 | >92 |

Table 2: Physical and chemical data for the sulfonamide side chain synthesis.

Final Condensation and Salt Formation

The final step in the synthesis of this compound is the nucleophilic aromatic substitution of the chlorine atom in 9-chloroacridine by the amino group of the sulfonamide side chain.

Figure 4: Workflow for the final condensation and salt formation.

Step 1: Synthesis of Amsacrine

-

Reaction: 9-Chloroacridine (0.001 mol) is dissolved in phenol at 100°C for 1 hour under a nitrogen atmosphere. The aniline derivative (III) (0.001 mol) is then added, and the mixture is refluxed for an additional two hours.[3]

-

Work-up: After cooling, the residue is dissolved in ethanol and poured into diethyl ether to precipitate the product.[3]

-

Purification: The crude product is purified by recrystallization.

Step 2: Formation of this compound

-

Reaction: The Amsacrine base is dissolved in a suitable solvent, such as ethanol, and a solution of hydrochloric acid in ethanol is added to precipitate the hydrochloride salt.

-

Work-up: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Amsacrine | C₂₁H₁₉N₃O₃S | 393.46 |

| This compound | C₂₁H₂₀ClN₃O₃S | 429.92 |

Table 3: Physical and chemical data for Amsacrine and its hydrochloride salt.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient construction of two key intermediates followed by their condensation. The procedures outlined in this guide, compiled from various scientific sources, provide a detailed framework for the laboratory-scale synthesis of this important chemotherapeutic agent. Researchers undertaking this synthesis should pay close attention to the reaction conditions and purification methods to ensure the desired purity and yield of the final product. As with all chemical syntheses, appropriate safety precautions should be taken at all times.

References

Off-Target Effects of Amsacrine Hydrochloride in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsacrine Hydrochloride, a synthetic aminoacridine derivative, has been a component of chemotherapy regimens, primarily for acute leukemias, for several decades. Its principal mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, Amsacrine induces double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, like many chemotherapeutic agents, the clinical utility of Amsacrine is hampered by a range of on-target and off-target toxicities. Understanding these off-target effects is critical for optimizing its therapeutic index, managing adverse events, and guiding the development of safer, more targeted analogs. This technical guide provides an in-depth overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Off-Target Profile of this compound

While topoisomerase II inhibition remains the cornerstone of Amsacrine's anticancer activity, a growing body of evidence reveals its interaction with other cellular components, contributing to both its therapeutic and toxic profiles. These off-target effects are multifaceted, ranging from ion channel modulation to the perturbation of mitochondrial function and intracellular signaling cascades.

Cardiotoxicity: A Major Off-Target Concern

One of the most significant dose-limiting toxicities of Amsacrine is cardiotoxicity, manifesting as arrhythmias and, in some cases, congestive heart failure.[3][4] This is a critical consideration in patient populations, especially those with pre-existing cardiac conditions.

A key molecular mechanism underlying Amsacrine-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[5] Inhibition of this channel can lead to QT interval prolongation, a risk factor for life-threatening arrhythmias like Torsades de Pointes.

| Target | Assay System | IC50 | Reference |

| hERG Potassium Channel | HEK 293 cells | 209.4 nM | [5] |

| hERG Potassium Channel | Xenopus laevis oocytes | 2.0 µM | [5] |

Disruption of Intracellular Calcium Homeostasis and Mitochondrial Function

Recent studies have illuminated Amsacrine's ability to induce apoptosis through pathways independent of topoisomerase II inhibition, involving the dysregulation of intracellular calcium signaling and mitochondrial integrity.

Amsacrine treatment has been shown to cause an elevation in intracellular calcium concentrations ([Ca²⁺]i) and a subsequent loss of mitochondrial membrane potential (ΔΨm), key events in the intrinsic apoptotic pathway.[6]

| Parameter | Cell Line | Treatment | Observation | Reference |

| Intracellular Ca²⁺ | U937 | 1 µM Amsacrine (4h) | Increase in [Ca²⁺]i | [6] |

| Mitochondrial Membrane Potential (ΔΨm) | U937 | 1 µM Amsacrine | Loss of ΔΨm | [6] |

Modulation of Apoptotic Signaling Pathways

Amsacrine's influence extends to the intricate network of proteins that regulate apoptosis, notably the BCL-2 family.

Research indicates that Amsacrine can induce apoptosis by downregulating the anti-apoptotic protein BCL2L1 (also known as Bcl-xL).[6] This effect appears to be mediated through a complex signaling cascade involving SIDT2, NOX4, ERK, and HuR.[6] While direct binding of Amsacrine to these signaling components has not been quantitatively demonstrated, the pathway highlights a significant off-target mechanism of its pro-apoptotic action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the off-target effects of Amsacrine.

hERG Potassium Channel Blockade Assay (Whole-Cell Patch-Clamp)

This protocol is adapted from studies investigating Amsacrine's effect on hERG channels expressed in mammalian cell lines.[5]

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).

-

Cell Preparation: Cells are dissociated using a non-enzymatic solution and plated onto glass coverslips for electrophysiological recording.

-

Electrophysiology:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES (pH 7.4).

-

The internal pipette solution contains (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, and 10 HEPES (pH 7.2).

-

A specific voltage protocol is applied to elicit hERG currents. For example, cells are held at -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the tail current.

-

-

Drug Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations in the external solution. The drug is applied to the cells via a perfusion system.

-

Data Analysis: The inhibition of the hERG tail current is measured at various Amsacrine concentrations. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Intracellular Calcium Measurement

This protocol describes the use of the fluorescent indicator Fluo-4 AM to measure changes in intracellular calcium.[6][7][8]

-

Cell Culture: Cancer cell lines (e.g., U937) are cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Cell Loading:

-

Cells are harvested and washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution).

-

Cells are incubated with Fluo-4 AM (typically 1-5 µM) in the dark at 37°C for 30-60 minutes.

-

-

Amsacrine Treatment: After loading, cells are washed to remove excess dye and then treated with this compound at the desired concentration and for the specified duration.

-

Fluorescence Measurement:

-

The fluorescence intensity of the cell suspension is measured using a fluorescence plate reader or a flow cytometer.

-

Fluo-4 is excited at ~490 nm and emission is detected at ~520 nm.

-

An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

-

Data Analysis: The change in fluorescence is typically expressed as a fold increase over the baseline fluorescence of untreated cells.

Mitochondrial Membrane Potential Assay

This protocol utilizes the cationic dye JC-1 to assess changes in mitochondrial membrane potential.[4][6]

-

Cell Culture: Cells are cultured as described for the calcium assay.

-

Amsacrine Treatment: Cells are treated with this compound for the desired time.

-

JC-1 Staining:

-

After treatment, cells are harvested and incubated with JC-1 (typically 1-5 µM) in the dark at 37°C for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Cells are washed and analyzed by flow cytometry.

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm).

-

In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (~530 nm).

-

-

Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Signaling Pathways Modulated by Amsacrine (Off-Target)

The pro-apoptotic effects of Amsacrine, beyond its on-target activity, are linked to the modulation of specific signaling pathways.

SIDT2/NOX4/ERK/HuR Pathway and BCL2L1 Downregulation

Amsacrine has been shown to induce apoptosis in chronic myeloid leukemia cells by downregulating the anti-apoptotic protein BCL2L1.[6] This is not a result of direct binding but rather the consequence of a signaling cascade initiated by Amsacrine. The proposed pathway involves the upregulation of SIDT2, leading to increased ROS production via NOX4, which in turn inhibits the ERK signaling pathway.[6] The inactivation of ERK leads to reduced levels of the RNA-binding protein HuR, which normally stabilizes BCL2L1 mRNA.[6] The resulting decrease in BCL2L1 protein levels sensitizes the cells to apoptosis.

Future Directions and Unexplored Off-Target Space

While significant progress has been made in elucidating the off-target effects of Amsacrine, several areas warrant further investigation.

Kinase Profiling

A comprehensive kinome scan to determine the IC50 values of Amsacrine against a broad panel of protein kinases is currently lacking. Such a study would be invaluable in identifying potential off-target kinase interactions that could contribute to both efficacy and toxicity. A typical kinase inhibition assay would involve:

-

Reagents: A panel of purified recombinant kinases, a suitable substrate (e.g., a generic peptide or protein), and ATP.

-

Assay Principle: The assay measures the ability of Amsacrine to inhibit the phosphorylation of the substrate by each kinase. This can be detected using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

-

Procedure: Kinases are incubated with the substrate, ATP, and varying concentrations of Amsacrine. The amount of phosphorylated product is then quantified.

-

Data Analysis: IC50 values are calculated to determine the potency of Amsacrine against each kinase.

G-Protein Coupled Receptor (GPCR) Screening

The interaction of Amsacrine with the vast family of GPCRs remains largely unexplored. Given the diverse physiological roles of GPCRs, identifying any off-target binding could provide insights into unexplained side effects. A common method for GPCR screening is the radioligand binding assay:

-

Reagents: Membranes from cells expressing the target GPCR, a radiolabeled ligand with known affinity for the receptor, and unlabeled Amsacrine.

-

Assay Principle: The assay measures the ability of Amsacrine to compete with the radioligand for binding to the GPCR.

-

Procedure: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Amsacrine. The amount of bound radioactivity is then measured after separating the bound from the free radioligand (e.g., by filtration).

-

Data Analysis: The inhibition of radioligand binding is used to calculate the Ki (inhibitory constant) of Amsacrine for the GPCR.

Conclusion

This compound is a potent antineoplastic agent with a well-defined on-target mechanism of action. However, a comprehensive understanding of its off-target effects is paramount for its safe and effective clinical use. The off-target activities of Amsacrine, particularly its cardiotoxicity mediated by hERG channel blockade and its pro-apoptotic effects through the disruption of calcium homeostasis, mitochondrial function, and BCL-2 family protein expression, are critical areas of ongoing research. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate these off-target effects, with the ultimate goal of designing novel anticancer agents with improved therapeutic profiles. Future studies focusing on broad, unbiased screening approaches, such as kinome and GPCR panels, will be instrumental in fully delineating the off-target landscape of Amsacrine and its analogs.

References

- 1. abcam.com [abcam.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Inhibition of cardiac HERG currents by the DNA topoisomerase II inhibitor amsacrine: mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Clinical Use of m-AMSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsacrine (m-AMSA) is a synthetic acridine derivative that emerged as a significant antineoplastic agent in the latter half of the 20th century. Its development and clinical evaluation, particularly in the realm of hematological malignancies, have provided valuable insights into the mechanism of topoisomerase II inhibition and the broader landscape of cancer chemotherapy. This technical guide offers a comprehensive historical perspective on the clinical use of m-AMSA, detailing its mechanism of action, key clinical trial data, and the experimental protocols that underpinned its investigation.

Mechanism of Action: A Topoisomerase II Poison

m-AMSA's primary mechanism of action is the inhibition of DNA topoisomerase II. Unlike catalytic inhibitors, m-AMSA acts as a "poison," stabilizing the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the double-strand breaks created by the enzyme during its catalytic cycle. The accumulation of these drug-stabilized cleavage complexes leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

The acridine moiety of m-AMSA intercalates into the DNA, while the anilino side chain is thought to interact with the topoisomerase II enzyme. This dual interaction is crucial for its potent inhibitory activity. Downstream cellular consequences of m-AMSA-induced topoisomerase II poisoning include the downregulation of oncogenes such as c-myc, cell cycle arrest predominantly in the G2 phase, and the induction of programmed cell death through caspase activation.[1][2]

Signaling Pathway of m-AMSA Action

Caption: Signaling pathway of m-AMSA leading to cancer cell death.

Clinical Development: A Focus on Acute Leukemia

m-AMSA underwent extensive clinical investigation, with Phase I and II trials defining its therapeutic window and primary indications. While showing some activity in solid tumors, its most significant clinical utility was established in the treatment of acute leukemias.

Phase I Clinical Trials in Solid Tumors

Initial Phase I studies in patients with solid tumors aimed to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of m-AMSA.

| Parameter | Value | Reference |

| Patient Population | Advanced solid tumors | |

| Dosing Schedule | Intermittent, every 3-4 weeks | |

| Recommended Phase II Dose | 90-120 mg/m² | |

| Dose-Limiting Toxicity | Myelosuppression (primarily leukopenia) | |

| Observed Responses | Partial responses in Hodgkin's disease, hepatoma, and esophageal carcinoma |

Phase I/II Clinical Trials in Acute Leukemia

In acute leukemia, particularly in relapsed or refractory cases, m-AMSA demonstrated significant activity, leading to further investigation in combination therapies.

| Parameter | Value | Reference |

| Patient Population | Relapsed or refractory acute leukemia (AML and ALL) | [3] |

| Dosing Schedule | 50-150 mg/m²/day for 5 days | [3] |

| Complete Remission (CR) Rate (Single Agent) | AML: 16.7% (3/18), ALL: 22.2% (2/9) | [3] |

| Effective Dose for CR | ≥ 100 mg/m²/day | [3] |

| CR Rate (in combination with Cytarabine) | AML: 40% (15/38), ALL: 50% (4/8) | |

| Primary Toxicities | Hematological toxicity, nausea, vomiting, mucositis, alopecia | [3] |

Experimental Protocols

The preclinical and clinical evaluation of m-AMSA relied on a set of key experimental protocols to elucidate its mechanism of action and quantify its effects.

Topoisomerase II-Mediated DNA Cleavage Assay

This in vitro assay is fundamental to demonstrating m-AMSA's role as a topoisomerase II poison.

Objective: To determine if a compound stabilizes the topoisomerase II-DNA cleavage complex, leading to an increase in DNA strand breaks.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

m-AMSA (dissolved in DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP

-

Proteinase K

-

Sodium Dodecyl Sulfate (SDS)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA and reaction buffer.

-

Add varying concentrations of m-AMSA or vehicle control (DMSO) to the reaction tubes.

-

Initiate the reaction by adding purified topoisomerase IIα and ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and trap the cleavage complexes by adding SDS and proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. An increase in the linear form of the plasmid DNA indicates topoisomerase II-mediated cleavage.[4]

DNA Intercalation Assay

This assay assesses the ability of m-AMSA to insert itself between the base pairs of a DNA molecule.

Objective: To determine if a compound unwinds supercoiled DNA, a characteristic of DNA intercalators.

Materials:

-

Supercoiled plasmid DNA

-

Purified topoisomerase I

-

m-AMSA (dissolved in DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.9, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Incubate supercoiled plasmid DNA with varying concentrations of m-AMSA.

-

Add topoisomerase I to the reaction to relax the DNA that is not constrained by the intercalator.

-

Incubate at 37°C.

-

Stop the reaction and deproteinize the DNA.

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Intercalation will cause the DNA to become unwound and, upon removal of the drug, will result in a more supercoiled form compared to the control.

Experimental Workflow

The preclinical evaluation of a potential topoisomerase II inhibitor like m-AMSA typically follows a structured workflow.

Caption: A typical preclinical workflow for evaluating topoisomerase II inhibitors.

Conclusion

The historical journey of m-AMSA from its synthesis to its clinical application has been instrumental in shaping our understanding of topoisomerase II as a therapeutic target. While its use has been largely superseded by newer agents with more favorable toxicity profiles, the principles learned from its development continue to inform the discovery and evaluation of novel anticancer drugs. The data and protocols outlined in this guide provide a valuable resource for researchers in the ongoing effort to develop more effective and targeted cancer therapies.

References

- 1. Influence of amsacrine (m-AMSA) on bulk and gene-specific DNA damage and c-myc expression in MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle effects of the DNA topoisomerase inhibitors camptothecin and m-AMSA in lymphoblastoid cell lines from patients with Fanconi anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I and II study of m-AMSA in acute leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

Methodological & Application

Preparation of Amsacrine Hydrochloride Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amsacrine Hydrochloride is a potent antineoplastic agent and a well-established inhibitor of topoisomerase II.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in research and drug development. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity.[1][2][5][6] This document provides detailed application notes and a standardized protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.

Quantitative Data Summary

The solubility and storage of this compound in DMSO are key parameters for preparing and maintaining high-quality stock solutions. The following table summarizes the quantitative data gathered from various suppliers.

| Parameter | Value | Source |

| Solubility in DMSO | ~12 mg/mL | Cayman Chemical[5] |

| 85 mg/mL (197.71 mM) | Selleck Chemicals[1] | |

| ≥55.6 mg/mL | RayBiotech[6] | |

| 62.5 mg/mL (145.38 mM) | MedChemExpress[2] | |

| 10 mg/mL (with heat and sonication) | AbMole BioScience[3] | |

| Storage of Solid | -20°C for ≥ 4 years | Cayman Chemical[5] |

| -20°C for 3 years | Selleck Chemicals[1] | |

| Storage of DMSO Stock Solution | 1 year at -80°C | Selleck Chemicals[1] |

| 1 month at -20°C | Selleck Chemicals[1] | |

| 6 months at -80°C | MedChemExpress[2] | |

| 1 month at -20°C | MedChemExpress[2] |

Note: The variability in reported solubility may be due to differences in the purity of the compound, the specific batch, and the methodology used for solubility determination. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1][7] For some sources, achieving higher concentrations may require heating or sonication.[2][3]

Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (crystalline solid)

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Sonicator (optional, if needed for dissolution)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Wear appropriate PPE.

-

Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 429.9 g/mol ), weigh out 4.299 mg of the compound.

-

Adding DMSO: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound. For the example above, add 1 mL of DMSO.

-

Dissolution:

-

Cap the tube securely and vortex the solution until the solid is completely dissolved.

-

Visually inspect the solution for any undissolved particles.

-

If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for short intervals until the solution is clear. Gentle warming may also be applied if necessary, but avoid excessive heat to prevent degradation.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage, store the aliquots at -80°C for up to one year.[1] For short-term storage, aliquots can be kept at -20°C for up to one month.[1][2]

-

Safety Precautions:

-

This compound is a hazardous substance and should be handled with care in a designated area, such as a chemical fume hood.[5]

-

Avoid inhalation of the powder and contact with skin and eyes.[5]

-

Dispose of waste according to institutional guidelines for hazardous materials.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This compound functions as a topoisomerase II poison.[5][8] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, which leads to the accumulation of double-strand breaks, cell cycle arrest, and ultimately apoptosis.[8][9]

Caption: Amsacrine's role as a topoisomerase II poison.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. raybiotech.com [raybiotech.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Amsacrine Hydrochloride Treatment in HL-60 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsacrine hydrochloride is a synthetic acridine derivative with potent antineoplastic activity. It functions as a DNA intercalator and an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2][3] By stabilizing the topoisomerase II-DNA complex, amsacrine induces double-strand breaks in DNA, ultimately triggering apoptotic cell death.[2] This mechanism makes it particularly effective against rapidly proliferating cells, such as those of the human promyelocytic leukemia cell line, HL-60.

These application notes provide a comprehensive protocol for the treatment of HL-60 cells with this compound, including methods for assessing cell viability, apoptosis, and cell cycle distribution.

Data Presentation

The following table summarizes the expected quantitative outcomes of treating HL-60 cells with this compound. Data is compiled from various studies and should be used as a reference for expected experimental results.

| Parameter | Concentration | Incubation Time | Result | Reference |

| IC50 | Not explicitly stated, but HL-60/AMSA resistant cells are 50-100x more resistant. | 48-72 hours | Potent cytotoxicity in the nanomolar to low micromolar range is expected. | [4] |

| Apoptosis Induction | 1-20 µg/mL | 6-12 hours | Significant increase in the percentage of apoptotic cells. | [5] |

| Cell Cycle Arrest | Not explicitly stated | 24 hours | Amsacrine is known to induce apoptosis preferentially in S-phase cells.[5] | [5] |

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

HL-60 human promyelocytic leukemia cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer

Protocol:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Seed HL-60 cells in multi-well plates at a density of 5 x 10^5 cells/mL.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µg/mL) for the desired incubation periods (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Following incubation, harvest the cells for downstream analysis.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (or equivalent)

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Materials:

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Visualizations

References

- 1. Cross-resistance of an amsacrine-resistant human leukemia line to topoisomerase II reactive DNA intercalating agents. Evidence for two topoisomerase II directed drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a point mutation in the topoisomerase II gene from a human leukemia cell line containing an amsacrine-resistant form of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis of S-phase HL-60 cells induced by DNA topoisomerase inhibitors: detection of DNA strand breaks by flow cytometry using the in situ nick translation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Amsacrine Hydrochloride-Mediated DNA Cleavage Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction